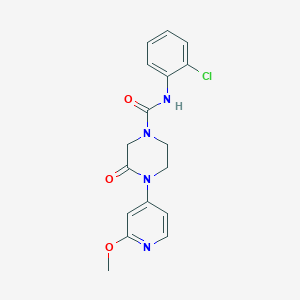

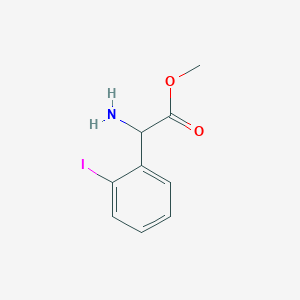

![molecular formula C17H13NO2 B2538094 4-[(1-Acetyl-2-phenylvinyl)oxy]benzenecarbonitrile CAS No. 477852-88-3](/img/structure/B2538094.png)

4-[(1-Acetyl-2-phenylvinyl)oxy]benzenecarbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The papers do not specifically address the synthesis of 4-[(1-Acetyl-2-phenylvinyl)oxy]benzenecarbonitrile. However, they do discuss reactions in acetonitrile that could be relevant to its synthesis. For example, the use of acetonitrile as a solvent in the oxidation of alcohols to carbonyl compounds catalyzed by RuCl3 is mentioned . This suggests that acetonitrile could potentially be used as a solvent in the synthesis of similar compounds, possibly involving catalytic oxidation steps.

Molecular Structure Analysis

While the molecular structure of this compound is not analyzed in the papers, the electrochemical behavior of organic compounds with selenium and tellurium substituents in acetonitrile is discussed . These studies provide insights into the stability of radical cations and the formation of dimeric dications, which could be relevant for understanding the electronic structure and stability of the compound .

Chemical Reactions Analysis

The papers provide information on various chemical reactions in acetonitrile. For instance, the electrochemical oxidation of selenium-containing compounds , the reaction of dinitroethylene derivatives with dihydronicotinamide , and the amidotellurinylation reaction of alkynes are all discussed. These reactions highlight the versatility of acetonitrile as a solvent and the potential for various intermediates and mechanisms, which could be applicable to the reactivity of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported in the papers. However, the papers do discuss properties such as the stability of radical cations in acetonitrile , the influence of electronic structure on reaction mechanisms , and the stereoselectivity of reactions involving organotellurium compounds . These findings could be extrapolated to predict the behavior of this compound under similar conditions.

科学的研究の応用

Oxidative Cyclizations and Synthesis of Heterocycles

The compound has relevance in the field of organic chemistry, particularly in oxidative cyclizations to synthesize dihydrofuran-3-carbonitriles containing heterocycles. Such cyclizations are facilitated by reagents like manganese(III) acetate, which interact with phenyl substituted derivatives to form products in varying yields. This showcases the compound's utility in synthesizing complex organic structures with potential applications in pharmaceuticals and agrochemicals (Yılmaz, Uzunalioğlu, & Pekel, 2005).

Accurate Oxidation Potentials

Research on benzene and biphenyl derivatives, including compounds similar to 4-[(1-Acetyl-2-phenylvinyl)oxy]benzenecarbonitrile, has provided insights into their accurate oxidation potentials. This is crucial for understanding their redox behavior, which is relevant in designing electrochemical sensors and organic electronic devices. The accurate determination of oxidation potentials enables the prediction of the reactivity and stability of these compounds in various chemical environments (Merkel, Luo, Dinnocenzo, & Farid, 2009).

Precursor Directed Synthesis

The compound serves as a precursor in the regioselective synthesis of partially reduced benzo[e]indenes and benzo[h]quinolines through oxidative cyclization. This illustrates its role in synthesizing complex heterocyclic compounds, which are significant in the development of new drugs and materials with specific functional properties (Singh, Panwar, Yadav, Althagafi, Sahu, & Pratap, 2015).

Photochemical Studies

Studies on the photochemistry of α-oxo-oximes, involving compounds similar to this compound, have explored their behavior under photolysis, leading to the formation of carbonitriles and other products. This has implications for understanding the photostability and photoinduced reactions of these compounds, which is beneficial for designing light-sensitive materials and photochemical synthesis processes (Baas & Cerfontain, 1979).

Catalysis and Oxidation Reactions

The compound's structural framework is relevant in catalysis, particularly in oxidative reactions facilitated by metal catalysts. Research into vanadium(V) peroxo complexes, for example, has shown the potential for such compounds in the selective oxidation of hydrocarbons, including benzene to phenol. This highlights the role of similar compounds in catalytic processes that are crucial for industrial chemistry and environmental applications (Attanasio, Suber, & Shul’pin, 1992).

Safety and Hazards

特性

IUPAC Name |

4-[(Z)-3-oxo-1-phenylbut-1-en-2-yl]oxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-13(19)17(11-14-5-3-2-4-6-14)20-16-9-7-15(12-18)8-10-16/h2-11H,1H3/b17-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIXSQVRFRUWLQ-BOPFTXTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=CC1=CC=CC=C1)OC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C(=C/C1=CC=CC=C1)/OC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-dimethylphenyl)-5-(4-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2538011.png)

![5-[(E)-2-[1-[(4-Methoxyphenyl)methyl]triazol-4-yl]ethenyl]pyrazine-2-carbonitrile](/img/structure/B2538014.png)

![(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B2538018.png)

![Methyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate](/img/structure/B2538020.png)

![1-ethyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2538022.png)

![7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B2538024.png)

![3-(4-Chlorophenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2538028.png)

![2-(2-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2538031.png)